(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and morpholine
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a broad range of biological activity . They have been shown to interact with various targets, including γ-aminobutyric acid receptors , and have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The molecular weight of the compound is 24528 , which is within the optimal range for oral bioavailability.
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can have a range of effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with morpholine under specific conditions. One common method includes the use of sodium methoxide as a base, which facilitates the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholino group.
Morpholinyl derivatives: Compounds containing the morpholine ring but different heterocyclic cores.
Uniqueness: (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-12(13(17)15-6-8-18-9-7-15)16-5-3-2-4-11(16)14-10/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYBAKIHUBUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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